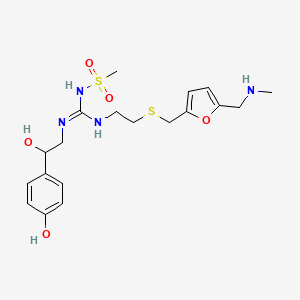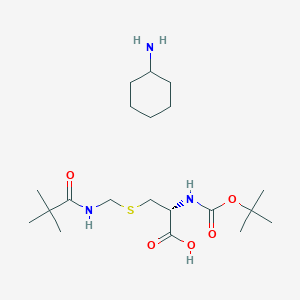
(1S)-trans-Y-Cyhalothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide used to control a variety of pests, including mosquitoes, flies, fleas, ticks, and mites. It is a member of the pyrethroids family of insecticides, which is a group of synthetic compounds derived from the natural pyrethrins found in chrysanthemum flowers. Pyrethroids are widely used in both agricultural and residential settings, and are known to be effective in controlling a variety of insect pests.
Wirkmechanismus
(1S)-trans-Y-Cyhalothrin works by disrupting the nervous system of insects, causing paralysis and death. The pyrethroid binds to the sodium channels of nerve cells, which prevents the cells from conducting nerve impulses. This disrupts the normal functioning of the insect, and eventually leads to paralysis and death.
Biochemical and Physiological Effects
(1S)-trans-Y-Cyhalothrin is known to have a number of biochemical and physiological effects on insects. In addition to disrupting the nervous system, (1S)-trans-Y-Cyhalothrin has been found to disrupt the metabolism of insects, resulting in reduced growth and reproduction. Additionally, (1S)-trans-Y-Cyhalothrin has been found to interfere with the development of insect eggs, resulting in reduced egg production.
Vorteile Und Einschränkungen Für Laborexperimente
(1S)-trans-Y-Cyhalothrin has a number of advantages and limitations when used in laboratory experiments. One advantage of (1S)-trans-Y-Cyhalothrin is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, (1S)-trans-Y-Cyhalothrin is known to be effective in controlling a variety of insect pests, making it a useful tool for studying the effects of insecticides on insects. However, (1S)-trans-Y-Cyhalothrin is also toxic to humans and other organisms, and must be used with caution in laboratory experiments.
Zukünftige Richtungen
In the future, (1S)-trans-Y-Cyhalothrin may be used to develop new insecticides that are more effective and less toxic than existing insecticides. Additionally, (1S)-trans-Y-Cyhalothrin may be used to develop new strategies for controlling insect pests, such as the use of biological control agents. Finally, (1S)-trans-Y-Cyhalothrin may be used to develop new methods of assessing the toxicity of insecticides to humans and other organisms, as well as to assess the environmental fate and transport of insecticides.
Synthesemethoden
(1S)-trans-Y-Cyhalothrin is synthesized through a series of reactions involving the reaction of the pyrethroid precursor, chrysanthemic acid, with an aldehyde, followed by an oxidation reaction. The resulting pyrethroid is then purified and crystallized for use. The synthesis of (1S)-trans-Y-Cyhalothrin is a relatively straightforward process, and is widely used in the production of insecticides.
Wissenschaftliche Forschungsanwendungen
(1S)-trans-Y-Cyhalothrin is widely used in scientific research, particularly in the fields of entomology and toxicology. In entomology, (1S)-trans-Y-Cyhalothrin is often used to study the effects of insecticides on the behavior and physiology of insects, as well as to assess the efficacy of insecticides in controlling pests. In toxicology, (1S)-trans-Y-Cyhalothrin is used to study the potential toxicity of insecticides to humans and other organisms, as well as to assess the environmental fate and transport of insecticides.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1S)-trans-Y-Cyhalothrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "Benzyl cyanide", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Pyridine", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride | |
CAS-Nummer |
76703-68-9 |
Molekularformel |
C₂₃H₁₉ClF₃NO₃ |
Molekulargewicht |
449.85 |
Synonyme |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)